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Compound of Interest

3-Bromo-4-methoxyphenylacetic
Compound Name: o
aci

cat. No.: B1266610

A Spectroscopic Comparison of 3-Bromo-4-
methoxyphenylacetic Acid and Its Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate,
3-Bromo-4-methoxyphenylacetic acid, and its common precursor, 4-methoxyphenylacetic
acid. The data presented herein is intended to assist researchers in compound identification,
purity assessment, and reaction monitoring during the synthesis of this and related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Bromo-4-
methoxyphenylacetic acid and its precursor, 4-methoxyphenylacetic acid. This data is
essential for distinguishing between the two compounds and for confirming the success of the
bromination reaction.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound Name

Chemical Shift (6) ppm

4-Methoxyphenylacetic acid

7.22-7.20 (d, 2H), 6.89-6.87 (d, 2H), 3.81 (s,
3H), 3.60 (s, 2H)

3-Bromo-4-methoxyphenylacetic acid

7.48 (d, 1H), 7.19 (dd, 1H), 6.86 (d, 1H), 3.89 (s,
3H), 3.56 (s, 2H)[1]

Table 2: 13C NMR Spectroscopic Data (CDCls)

Compound Name

Chemical Shift (8) ppm

4-Methoxyphenylacetic acid

178.57, 159.03, 130.60, 125.54, 114.26, 55.44,
40.3

3-Bromo-4-methoxyphenylacetic acid

178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9,
56.5, 39.9[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound Name

Key Absorptions (cm™?)

4-Methoxyphenylacetic acid

Broad O-H stretch (carboxylic acid), C=0
stretch (carboxylic acid), C-O stretch (ether and

acid), aromatic C-H and C=C stretches.

3-Bromo-4-methoxyphenylacetic acid

Broad O-H stretch (carboxylic acid), C=0
stretch (carboxylic acid), C-O stretch (ether and
acid), aromatic C-H and C=C stretches, C-Br

stretch.

Table 4: Mass Spectrometry Data
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Compound Name Molecular lon (m/z) and Key Fragments

[M]+ at m/z 166. Key fragments may include
4-Methoxyphenylacetic acid loss of -COOH and other characteristic

cleavages.

[M]+ showing characteristic isotopic pattern for
3-Bromo-4-methoxyphenylacetic acid bromine at m/z 244 and 246. Key fragments
often show the loss of the carboxylic acid group.

Synthetic Pathway and Experimental Protocol

The primary route for the synthesis of 3-Bromo-4-methoxyphenylacetic acid is through the
regioselective bromination of its precursor, 4-methoxyphenylacetic acid.

4-Methoxyphenylacetic acid | Bromination

3-Bromo-4-methoxyphenylacetic acid

Bromine
A cetic Acid

Click to download full resolution via product page

Caption: Synthetic route from 4-methoxyphenylacetic acid to 3-Bromo-4-
methoxyphenylacetic acid.

Experimental Protocol: Synthesis of 3-Bromo-4-
methoxyphenylacetic acid

This protocol is adapted from a published procedure and outlines the regioselective

bromination of 4-methoxyphenylacetic acid.[1]
Materials:

» 4-methoxyphenylacetic acid
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e Bromine
e Glacial acetic acid
e Ice-water
Procedure:

e A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) is
prepared in a suitable reaction vessel with stirring.

e A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) is added
dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

e The reaction mixture is then stirred at room temperature for an additional 60 minutes.
 After the reaction is complete, the mixture is poured into 500 ml of ice-water.

o The resulting pale yellow, turbid mixture is stirred for 10 minutes to allow for complete
precipitation of the product.

e The precipitate is collected by filtration and rinsed with three portions of ice-water (10 ml
each).

e The collected solid is air-dried for 20 minutes.

 For further purification, the crude product can be recrystallized from hot xylene to yield a
white crystalline powder.

This guide provides a foundational set of data and a reliable synthetic method for 3-Bromo-4-
methoxyphenylacetic acid. Researchers are encouraged to consult the cited literature for
further details and to perform their own analytical characterization to ensure the identity and
purity of their synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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